
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, is a derivative of phenyl urea, which is a significant fragment in medicinal chemistry due to its biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related urea derivatives and their synthesis, structure-activity relationships, and biological evaluations, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of phenyl urea derivatives typically involves the optimization of various substituents to enhance in vitro potency. For instance, in the synthesis of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, over 40 analogues were prepared to study the structure-activity relationship, with changes made to stereochemistry, phenylethyl segment, urea portion, and phenoxyphenyl group . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives involved computer-aided design and was followed by the evaluation of their antiproliferative activity against various cancer cell lines . These methods could be analogous to the synthesis of the compound , suggesting a multi-step process involving careful design and optimization.
Molecular Structure Analysis
The molecular structure of phenyl urea derivatives is crucial in determining their activity as biological agents. The structure-activity relationship (SAR) studies mentioned in the papers indicate that small changes in the molecular structure can significantly impact the potency and selectivity of these compounds. For example, the most potent compounds in the study of neuropeptide Y5 receptor antagonists had IC50 values less than 0.1 nM, demonstrating the importance of precise structural modifications . The molecular structure analysis of the compound of interest would likely focus on the interactions between its functional groups and biological targets.
Chemical Reactions Analysis
The chemical reactions involving phenyl urea derivatives are typically centered around their role as antagonists in biological systems. For instance, selected analogues of trisubstituted phenyl urea derivatives were tested in a cellular assay measuring forskolin-induced cyclic AMP accumulation, where they acted as antagonists . The compound of interest, with its specific substituents, would likely undergo similar reactions in biological assays, contributing to its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyl urea derivatives, such as solubility, stability, and reactivity, are essential for their practical application as medicinal agents. The papers do not provide specific details on these properties; however, they are generally inferred from the compound's structure and functional groups. For example, the presence of fluorine atoms in the compound of interest suggests increased stability and potential for strong binding interactions due to the electronegativity of fluorine .
科学的研究の応用
Central Nervous System Agents
A study highlights the synthesis of a series of compounds, including those with structural elements similar to the mentioned compound, demonstrating anxiolytic activity and muscle-relaxant properties. This suggests potential applications in developing treatments for anxiety and muscle-related disorders (Rasmussen et al., 1978).
Pharmacological Effects on Feeding and Arousal
Research exploring the role of orexin-1 receptor mechanisms in compulsive food consumption indicates the significance of selective antagonism at orexin receptors. Compounds structurally related to the mentioned chemical were evaluated for their potential in treating binge eating and other eating disorders with a compulsive component, showing the importance of these compounds in neuropharmacology (Piccoli et al., 2012).
Fluorophosphorane Chemistry
A publication detailing the synthesis of heterocyclic fluorophosphoranes, including compounds analogous to the one , describes the preparation of these compounds and their potential applications in chemical synthesis and materials science. This showcases the compound's relevance in developing new chemical entities with unique properties (Dunmur & Schmutzler, 1971).
Synthesis of Active Metabolites
A study on the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors underscores the importance of compounds like the one mentioned in the development of cancer therapeutics. This research demonstrates how such compounds can be pivotal in synthesizing biologically active molecules that target specific pathways involved in cancer (Chen et al., 2010).
Hydrogel Formation and Material Science
Investigations into the rheology, morphology, and gelation of low molecular weight hydrogelators reveal the potential of compounds with urea functionalities in forming hydrogels. These hydrogels' physical properties can be tuned for various applications, including drug delivery systems and materials science (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKINAWIINPQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

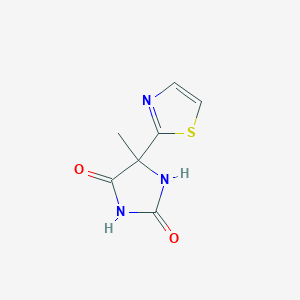

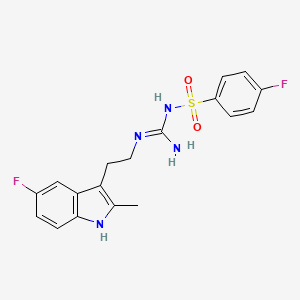
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)
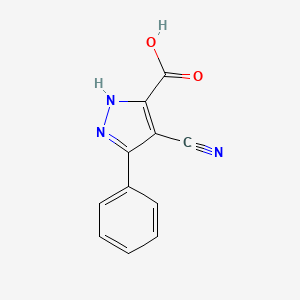
![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)
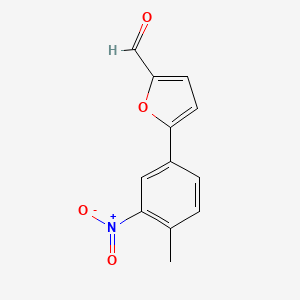
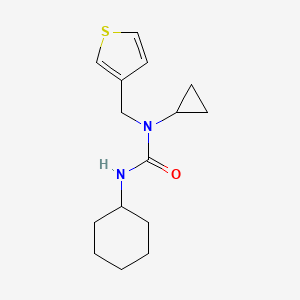
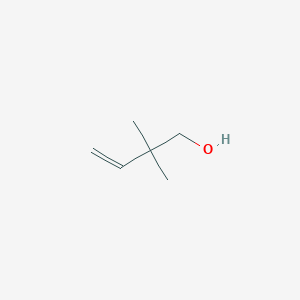
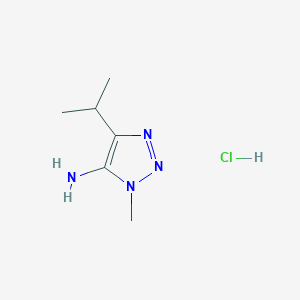
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)
![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)
